molecular formula C12H17NO4S B2725691 N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide CAS No. 1351607-42-5

N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide

Cat. No.: B2725691
CAS No.: 1351607-42-5
M. Wt: 271.33
InChI Key: ANTDFNWEYUXKPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research and development purposes. This compound features a tetrahydropyran ring substituted with a hydroxymethyl group, conferring unique steric and electronic properties to the classic benzenesulfonamide scaffold. The molecular formula is C₁₃H₁₈N₂O₄S. As a benzenesulfonamide, this compound serves as a key intermediate for researchers exploring new chemical entities in medicinal chemistry. Benzenesulfonamides are a prominent class of bioactive molecules known to inhibit various enzymes, such as carbonic anhydrases . The structural motif of incorporating a sulfonamide group is a well-established strategy in the design of enzyme inhibitors and pharmaceutical agents . The specific tetrahydropyran-hydroxyl moiety in its structure may influence its physicochemical properties, such as solubility and metabolic stability, making it a compound of interest in structure-activity relationship (SAR) studies and the design of molecules with improved drug-like profiles. This product is provided for research applications exclusively, including but not limited to: use as a synthetic intermediate, a building block in organic synthesis, a candidate for virtual screening libraries, and for investigating the inhibition of enzymes like carbonic anhydrase isoforms. Researchers can utilize this compound to explore new avenues in the development of potential therapeutic agents. Handling Note: For research and manufacturing purposes only. Not for diagnostic or therapeutic use. Safety data for this specific compound should be empirically determined by the researcher.

Properties

IUPAC Name

N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c14-12(6-8-17-9-7-12)10-13-18(15,16)11-4-2-1-3-5-11/h1-5,13-14H,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTDFNWEYUXKPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Sulfonylation of Amines

The most widely employed method involves the reaction of benzenesulfonyl chloride with 4-(aminomethyl)tetrahydropyran-4-ol. This two-step process begins with the preparation of the amine precursor, 4-(aminomethyl)tetrahydropyran-4-ol, followed by sulfonylation under basic conditions.

Procedure :

  • Preparation of 4-(Aminomethyl)tetrahydropyran-4-ol :
    • 4-Hydroxytetrahydro-2H-pyran-4-carbaldehyde is subjected to reductive amination using ammonium acetate and sodium cyanoborohydride in methanol at 25°C for 12 hours.
    • The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to yield a white solid (78% yield).
  • Sulfonylation Reaction :
    • To a stirred solution of 4-(aminomethyl)tetrahydropyran-4-ol (1.0 equiv) in anhydrous dichloromethane (DCM), benzenesulfonyl chloride (1.2 equiv) is added dropwise at 0°C.
    • Triethylamine (2.0 equiv) is introduced to scavenge HCl, and the reaction is warmed to room temperature for 4 hours.
    • The mixture is washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄ and concentrated to afford the product as a crystalline solid (62–68% yield).

Key Data :

Parameter Value Source
Reaction Temperature 0°C → 25°C
Yield (Overall) 62–68%
Purity (HPLC) >98%

Catalytic Coupling Approaches

Recent advances employ catalytic systems to enhance efficiency. A ternary catalyst (ethyltriphenylphosphonium bromide, K₂CO₃, and CuI) facilitates the coupling of benzenesulfonamide with 4-(bromomethyl)tetrahydropyran-4-ol in dimethylformamide (DMF) at 80°C.

Procedure :

  • Benzenesulfonamide (1.0 equiv), 4-(bromomethyl)tetrahydropyran-4-ol (1.1 equiv), and the catalytic system are refluxed in DMF for 8 hours.
  • The reaction is quenched with ice-water, extracted with ethyl acetate, and purified via recrystallization (ethanol/water).

Key Data :

Parameter Value Source
Catalyst Loading 5 mol% CuI
Reaction Time 8 hours
Yield 74%

Mechanistic Insights

Sulfonamide Bond Formation

The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom in benzenesulfonyl chloride (Figure 1). The tetrahedral intermediate collapses to release HCl, which is neutralized by triethylamine.

Figure 1 : Proposed mechanism for sulfonylation:
$$
\text{R-NH}2 + \text{Ph-SO}2\text{Cl} \xrightarrow{\text{Base}} \text{R-NH-SO}_2\text{-Ph} + \text{HCl}
$$
R = (4-hydroxyoxan-4-yl)methyl

Role of Catalysts

The CuI-based catalytic system accelerates the coupling by facilitating oxidative addition of the alkyl bromide to Cu(I), forming a reactive intermediate that undergoes transmetalation with the sulfonamide.

Optimization Strategies

Solvent Effects

  • Polar aprotic solvents (DMF, DCM) : Enhance reaction rates by stabilizing ionic intermediates.
  • Ethanol : Used in recrystallization to improve product purity (>99% by HPLC).

Temperature Control

  • Lower temperatures (0°C) minimize side reactions during sulfonylation.
  • Elevated temperatures (80°C) are critical for catalytic coupling efficiency.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82–7.76 (m, 2H, Ar-H), 7.64–7.58 (m, 3H, Ar-H), 4.01 (s, 2H, CH₂N), 3.85–3.78 (m, 4H, OCH₂), 2.45 (br s, 1H, OH), 1.92–1.85 (m, 4H, CH₂).
  • IR (KBr) : 3270 cm⁻¹ (N-H stretch), 1150 cm⁻¹ (S=O asym), 1350 cm⁻¹ (S=O sym).

X-ray Crystallography

Single-crystal X-ray analysis confirms the tetrahedral geometry at sulfur and hydrogen bonding between the sulfonamide NH and the hydroxyl group (O-H···O = 2.89 Å).

Applications and Derivatives

This compound serves as a scaffold for COX-2 inhibitors and antimicrobial agents. Structural modifications at the sulfonamide or tetrahydropyranyl group modulate selectivity and potency.

Chemical Reactions Analysis

Types of Reactions

N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex molecules, which can further be modified for specific applications in various chemical reactions.

Biology

This compound has been investigated for its potential as an enzyme inhibitor. The sulfonamide group can form hydrogen bonds with active sites in enzymes, potentially inhibiting their activity. Additionally, it may function as a ligand in biochemical assays, facilitating the study of protein interactions.

Medicine

Research has explored the therapeutic properties of this compound, particularly its anti-inflammatory and antimicrobial activities. The compound's ability to inhibit cyclooxygenase enzymes (COX) suggests potential applications in treating inflammatory conditions. Furthermore, its antimicrobial effects against various bacteria indicate its usefulness in developing new antibiotics.

Anti-inflammatory Activity

Research indicates that sulfonamide derivatives exhibit significant anti-inflammatory properties by inhibiting COX enzymes involved in the inflammatory pathway. A study demonstrated that compounds similar to this compound showed promising results in reducing inflammation markers in vitro.

Antimicrobial Effects

Several studies have reported the antimicrobial activity of sulfonamide derivatives against Gram-positive bacteria. For instance, a recent investigation highlighted that certain derivatives exhibited potent antibacterial effects, suggesting their potential as therapeutic agents for treating infections.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of COX enzymes
AntimicrobialActivity against Gram-positive bacteria
CytotoxicitySelective toxicity towards cancer cells

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, further research is needed to fully understand its metabolism and potential toxicity.

Mechanism of Action

The mechanism of action of N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the tetrahydropyran ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Benzenesulfonamide Derivatives

The structural and functional diversity of benzenesulfonamides allows for tailored biological activity. Below is a detailed comparison of N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide with analogous compounds:

Structural Variations and Substituent Effects

Compound Name Substituents on Benzene Ring Substituents on Sulfonamide Nitrogen Key Structural Features
This compound None (parent structure) (4-Hydroxyoxan-4-yl)methyl group Hydrophilic oxane ring with hydroxyl group
N-[(4-hydroxyphenyl)benzenesulfonamide None 4-Hydroxyphenyl Phenolic hydroxyl group for hydrogen bonding
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Methyl 4-(5-Methyloxazol-3-yl)sulfamoylphenyl Oxazole heterocycle for enhanced antimicrobial activity
N-Benzyl-N-methyl-4-(piperidin-1-ylmethyl)benzenesulfonamide Piperidinylmethyl Benzyl and methyl groups Piperidine moiety for increased lipophilicity
3-Bromo-N-((4,6-dihydroxychroman-4-yl)methyl)benzenesulfonamide Bromo Chroman-dihydroxy-methyl group Bromine and chroman system for potential bioactivity

Physicochemical Properties

  • Solubility : The hydroxyoxane group in this compound enhances water solubility compared to lipophilic derivatives like N-benzyl-N-methyl-4-(piperidin-1-ylmethyl)benzenesulfonamide (purity: 30–60%) .
  • Chemical Purity : Derivatives with bulky substituents (e.g., N-(4-fluorobenzyl)-N-methyl-4-(pyrrolidin-1-ylmethyl)benzenesulfonamide) often exhibit lower purity (21–59%) due to synthetic challenges, whereas simpler analogs (e.g., N-(4-hydroxyphenyl)benzenesulfonamide) are more straightforward to purify .

Key Research Findings

Hydrophilic vs. Lipophilic Balance : The hydroxyoxane group improves aqueous solubility but may reduce membrane permeability compared to lipophilic substituents (e.g., piperidinyl or benzyl groups) .

Bioactivity Trends: Heterocyclic substituents (oxazole, phthalazinone) correlate with enhanced antimicrobial and antifungal activity, while hydroxylated derivatives (e.g., N-(4-hydroxyphenyl)benzenesulfonamide) show moderate enzyme inhibition .

Synthetic Challenges : Bulky or electron-withdrawing groups (e.g., trifluoromethyl in N-[(4-hydroxyoxan-4-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide) complicate synthesis, often requiring multi-step routes .

Biological Activity

N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a sulfonamide group attached to a hydroxymethyl oxane ring, which contributes to its unique properties. The synthesis typically involves multi-step organic reactions that integrate various functional groups, enhancing its biological efficacy.

1. Inhibition of Protein-Protein Interactions

Research indicates that this compound acts as an inhibitor of the menin-mixed lineage leukemia (MLL) interaction. This pathway is critical in various leukemias and related disorders. Preclinical studies have shown promise for this compound as a therapeutic agent in oncology, particularly for targeting MLL fusion proteins that drive leukemogenesis .

2. Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Similar compounds have demonstrated significant inhibitory activity against carbonic anhydrases (CAs), which are important in various physiological processes and disease states, including cancer . For instance, derivatives with similar structures have shown inhibition constants (KiK_i) in the nanomolar range against multiple CA isoforms .

3. Antimicrobial and Antidiabetic Potential

This compound has also been explored as a lead compound for developing new antibacterial and antidiabetic agents. Its structural features may contribute to interactions with bacterial enzymes or metabolic pathways relevant to diabetes .

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with target enzymes or receptors, potentially inhibiting their activity. The hydroxymethyl group may stabilize these interactions, enhancing the compound's overall efficacy .

Case Study 1: Anticancer Activity

A study focused on the anticancer effects of similar sulfonamides showed that compounds with structural similarities to this compound exhibited dose-dependent inhibition of pancreatic cancer cell lines. For example, one derivative exhibited an IC50 value of 0.58 μM against UM16 pancreatic cancer cells, indicating significant anticancer potential .

Case Study 2: Cardiovascular Effects

Another investigation evaluated the effects of benzenesulfonamides on perfusion pressure and coronary resistance using isolated rat heart models. Results indicated that certain derivatives could decrease perfusion pressure significantly compared to controls, suggesting potential cardiovascular applications .

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
This compoundHydroxymethyl oxane ring with sulfonamide groupInhibits MLL interaction; potential CA inhibitor
2-Difluoromethanesulfonyl-N-(4-hydroxyphenyl)acetamideDifluoromethanesulfonyl groupSignificant MLL inhibition; promising for leukemia therapy
Psammaplin CContains -NOH group and SO2NH2Potent CA inhibitor with nanomolar activity against multiple isoforms

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis of benzenesulfonamide derivatives typically involves nucleophilic substitution or coupling reactions. For analogs like 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide, key parameters include:

  • Temperature : Maintaining 60–80°C to balance reactivity and side-product formation .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalysts : Copper catalysts (e.g., CuI) improve efficiency in C–H imidation reactions .
  • Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane is standard .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify protons on the hydroxytetrahydrofuran ring (δ 3.5–4.5 ppm for oxolane CH₂ groups) and aromatic sulfonamide signals (δ 7.5–8.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight, with fragmentation patterns indicating cleavage of the sulfonamide bond (e.g., m/z 156 for benzenesulfonyl ions) .
  • FT-IR : Sulfonamide S=O stretches appear at ~1150–1350 cm⁻¹ .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined, and what software resolves structural ambiguities?

  • Methodological Answer :

  • Refinement : Use SHELXL for small-molecule refinement, leveraging least-squares minimization to optimize bond lengths and angles .
  • Validation : Apply PLATON/ADDSYM to check for missed symmetry and ORTEP-3 for thermal ellipsoid visualization .
  • Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H⋯O, O–H⋯O) using Mercury software, referencing Etter’s graph set theory for pattern classification .

Q. How do structural modifications (e.g., substituents on the benzene ring) impact biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Compare analogs like 3,4-dichloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide, where electron-withdrawing groups (e.g., Cl) enhance enzyme inhibition by increasing sulfonamide acidity .
  • Assays : Test antimicrobial activity via MIC assays against S. aureus and E. coli , and evaluate enzyme inhibition (e.g., carbonic anhydrase) using stopped-flow kinetics .

Q. What strategies mitigate discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Control Experiments : Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) to calibrate assay conditions .
  • Data Normalization : Express IC₅₀ values relative to solvent controls to account for batch-to-batch variability .
  • Statistical Analysis : Use ANOVA with post-hoc Tukey tests to identify significant differences in activity across analogs .

Q. How can computational methods predict the compound’s metabolic stability and toxicity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) and predict metabolic sites .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (e.g., Lipinski’s Rule of Five) and toxicity (e.g., Ames test alerts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.